molecular formula C16H13FN4O3 B2386489 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide CAS No. 902963-58-0

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B2386489
CAS No.: 902963-58-0
M. Wt: 328.303
InChI Key: INULOPVMJLXODU-UHFFFAOYSA-N
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Description

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a complex organic compound with a unique structure that includes a fluorobenzyl group and a pyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring .

Scientific Research Applications

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide lies in its specific structural features, such as the fluorobenzyl group and the pyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3/c17-11-5-3-10(4-6-11)8-21-15(23)12-2-1-7-19-14(12)20(16(21)24)9-13(18)22/h1-7H,8-9H2,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INULOPVMJLXODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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